6-Methylspiro[chromane-2,4'-piperidin]-4-one

Catalog No.
S14461485
CAS No.
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylspiro[chromane-2,4'-piperidin]-4-one

Product Name

6-Methylspiro[chromane-2,4'-piperidin]-4-one

IUPAC Name

6-methylspiro[3H-chromene-2,4'-piperidine]-4-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3

InChI Key

ZXJOTYBVPLUTPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O

6-Methylspiro[chromane-2,4'-piperidin]-4-one is a unique chemical compound characterized by its spirocyclic structure, which features a chromane moiety fused with a piperidine ring. This compound is part of a broader class of spiro compounds that have garnered attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The structural formula can be represented as follows:

  • Molecular Formula: C${14}$H${17}$N O
  • Molecular Weight: 229.29 g/mol

The spiro[chromane-2,4'-piperidin]-4-one scaffold is recognized for its role as a pharmacophore, serving as a structural component in various drug candidates and biologically active compounds .

6-Methylspiro[chromane-2,4'-piperidin]-4-one can undergo several chemical transformations typical of spiro compounds. Notably, reactions involving this compound include:

  • Condensation Reactions: The synthesis often involves the condensation of chromanones with piperidine derivatives, leading to the formation of the spiro structure.
  • Reduction Reactions: The carbonyl group in the 4-one position can be reduced to yield corresponding alcohol derivatives.
  • Functionalization: Various substituents can be introduced at different positions on the chromane or piperidine rings to explore structure-activity relationships.

These reactions are pivotal in modifying the compound for enhanced biological activity or improved pharmacokinetic properties .

6-Methylspiro[chromane-2,4'-piperidin]-4-one exhibits a range of biological activities, making it a valuable target in drug discovery. Some key activities include:

  • Antimicrobial Properties: Compounds related to this scaffold have shown significant antibacterial activity, with mechanisms involving disruption of bacterial membrane potential and inhibition of macromolecular biosynthesis .
  • Anticancer Activity: Research indicates potential antitumor effects, with compounds derived from this structure demonstrating cytotoxicity against various cancer cell lines.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.

The versatility of this compound's biological profile makes it an attractive candidate for further pharmacological exploration .

The synthesis of 6-Methylspiro[chromane-2,4'-piperidin]-4-one typically involves several methods:

  • One-Pot Synthesis: A common approach includes the reaction of 2-hydroxyacetophenone with piperidine and an appropriate aldehyde under acidic conditions to form the spiro compound directly.
  • Multi-Step Synthesis: This may involve initial formation of chromanones followed by cyclization with piperidine derivatives. Various catalysts and solvents can be employed to optimize yield and purity.
  • Use of Microwave Irradiation: Recent advancements have introduced microwave-assisted synthesis, which significantly reduces reaction times and improves yields .

6-Methylspiro[chromane-2,4'-piperidin]-4-one and its derivatives are being explored for various applications:

  • Pharmaceutical Development: The compound serves as a lead structure in the development of new drugs targeting bacterial infections, cancer, and inflammatory diseases.
  • Biochemical Research: Its unique structure makes it useful in studying biological pathways and mechanisms due to its interaction with specific biomolecules.

The ongoing research into its derivatives continues to unveil new therapeutic potentials .

Interaction studies involving 6-Methylspiro[chromane-2,4'-piperidin]-4-one focus on its binding affinity with various biological targets:

  • Enzyme Inhibition Studies: Investigations have shown that certain derivatives act as inhibitors for enzymes like acetyl-CoA carboxylase, which plays a critical role in fatty acid metabolism.
  • Receptor Binding Studies: The compound's potential interactions with neurotransmitter receptors are also being explored, which may contribute to its psychoactive properties.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound in therapeutic contexts .

Several compounds share structural similarities with 6-Methylspiro[chromane-2,4'-piperidin]-4-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
Spiro[chromane-2,4'-piperidine]-4(3H)-oneSpiro compoundCore scaffold for numerous biologically active derivatives
4-ChromanoneChromanone derivativeLacks the piperidine ring; primarily studied for its own biological activity
1-(1-Hydroxyethyl)-2-methyl-1H-pyrroleHeterocyclic compoundExhibits different biological profiles; not a spiro compound but relevant in medicinal chemistry

Each of these compounds presents unique properties and applications but shares structural characteristics that highlight the significance of the spirocyclic framework in medicinal chemistry. The distinctiveness of 6-Methylspiro[chromane-2,4'-piperidin]-4-one lies in its specific combination of both chroman and piperidine components, which contributes to its diverse biological activities and potential therapeutic uses .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

231.125928785 g/mol

Monoisotopic Mass

231.125928785 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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